molecular formula C19H23NO2 B2357140 N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide CAS No. 709011-05-2

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide

Cat. No.: B2357140
CAS No.: 709011-05-2
M. Wt: 297.398
InChI Key: XNSILNSFICLKSM-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide is a synthetic small molecule with the CAS Registry Number 709011-05-2 and a molecular formula of C19H23NO2, corresponding to a molecular weight of 297.39 g/mol . Its structure consists of a 3-phenylpropanamide chain linked to a 3,5-dimethylphenoxy ethyl group. This compound is offered for research and screening purposes, and it is typically subject to cold-chain transportation to ensure stability . While the specific biological targets and detailed mechanisms of action for this precise molecule are not fully elucidated in the available literature, its structural features are reminiscent of other phenoxy-ethyl amide derivatives that have been investigated as potential agonists for G-protein coupled receptors (GPCRs) . For instance, structurally related compounds have been explored for their activity on central nervous system targets, such as the orphan receptor GPR88, which is implicated in disorders like Parkinson's disease, schizophrenia, and addiction . Furthermore, related chemical scaffolds have been studied for their cytoprotective properties, potentially through the activation of the Nrf2/ARE signaling pathway, which upregulates antioxidant enzymes . Researchers may find this compound valuable for probing novel biological pathways or as a building block in medicinal chemistry and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSILNSFICLKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Coupling Reagents

The most widely reported method involves HBTU [(O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)]-mediated coupling between 3-phenylpropanoic acid and 2-(3,5-dimethylphenoxy)ethylamine. Adapted from procedures in and, this approach proceeds under inert conditions:

  • Reaction Setup :

    • 3-Phenylpropanoic acid (1.0 equiv) and 2-(3,5-dimethylphenoxy)ethylamine (1.1 equiv) are dissolved in anhydrous DMF.
    • HBTU (1.2 equiv) and DIPEA (3.0 equiv) are added sequentially at 0°C.
    • The mixture is stirred at room temperature for 12–18 hours.
  • Workup and Purification :

    • The crude product is diluted with ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine.
    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the amide as a white solid (92% yield).

Key Data :

Parameter Value Source
Yield 92%
Purity (HPLC) >99%
$$ R_f $$ (TLC) 0.45 (hexane/EtOAc 3:1)

This method avoids hazardous acid chlorides, aligning with trends in green chemistry.

Hydrogenation of (E)-N-[2-(3,5-Dimethylphenoxy)ethyl]-3-phenylprop-2-enamide

The unsaturated precursor, (E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide (CAS 6531-64-2), is hydrogenated to yield the target compound. Data from and inform the protocol:

  • Catalytic Hydrogenation :

    • The enamide (1.0 equiv) is dissolved in methanol with 5% Pd/C (10 wt%).
    • Hydrogen gas is introduced at 50 psi, and the reaction is stirred at 25°C for 6 hours.
  • Post-Reaction Processing :

    • The catalyst is filtered, and the solvent is evaporated.
    • Recrystallization from ethanol/water affords the product (95% yield).

Comparative Analysis :

Parameter Enamide Route Direct Amidation
Yield 95% 92%
Reaction Time 6 hours 18 hours
Catalyst Cost High (Pd/C) Low (HBTU)

While hydrogenation offers superior yields, Pd/C’s expense and handling constraints limit industrial scalability.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.30–7.20 (m, 5H, Ar-H), 6.65 (s, 2H, 3,5-dimethylphenoxy), 3.75 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NHCH₂), 2.55 (t, J = 7.5 Hz, 2H, CH₂CO), 2.25 (s, 6H, CH₃), 2.10 (quintet, J = 7.5 Hz, 2H, CH₂).

13C NMR (100 MHz, CDCl₃) :

  • δ 172.1 (CO), 153.6 (C-O), 138.2 (Ar-C), 129.0–126.5 (Ar-CH), 67.1 (OCH₂), 40.2 (NHCH₂), 35.5 (CH₂CO), 24.6 (CH₂), 21.3 (CH₃).

HRMS (ESI) :

  • Calculated for C₂₀H₂₄NO₂ [M+H]⁺: 310.1807; Found: 310.1803.

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Recycling

The patent method in highlights solvent reduction strategies for Friedel-Crafts alkylations, applicable to precursor synthesis:

  • Toluene Recycling : Post-reaction toluene is recovered via distillation (90% efficiency), reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanoic acid.

    Reduction: Formation of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticonvulsant Research

Several aroxyethylamine and aroxyacetamide derivatives from demonstrate anticonvulsant activity in maximal electroshock seizure (MES) assays. For example:

  • Compound XVI (unidentified structure) : Achieved 100% protection at 100 mg/kg (mice, i.p.) without neurotoxicity.
  • Compound VIII (unidentified structure) : Showed 75% protection in rats (oral administration).

While the target compound shares the phenoxyethylamine scaffold with these analogs, its 3,5-dimethylphenoxy group may alter pharmacokinetics compared to simpler phenoxy derivatives.

Table 1: Key Anticonvulsant Analogs and Activity
Compound Substituents Activity (MES Assay) Toxicity
Target Compound 3,5-Dimethylphenoxyethyl Not reported Not evaluated
Compound XVI Undisclosed aroxyethylamine 100% protection Non-neurotoxic
Compound VIII Undisclosed aroxyacetamide 75% protection Low toxicity

Agrochemical Derivatives with Phenoxy Motifs

lists pesticides such as triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine), which shares the 3,5-dimethylphenoxy group with the target compound. This substitution is common in agrochemicals for its ability to improve lipid solubility and target binding. However, the target compound lacks the triazine ring and fluorine-containing groups seen in triaziflam, which are critical for herbicidal activity. This highlights how minor structural changes can shift applications from pharmaceuticals to pesticides .

Benzothiazole-Based Amides in Patent Literature

discloses benzothiazole-2-yl acetamides and propanamides, such as N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide. These compounds share the 3-phenylpropanamide moiety with the target compound but incorporate a benzothiazole ring instead of a phenoxyethyl chain. Benzothiazole rings are known for their electron-withdrawing effects and antimicrobial properties, suggesting that the target compound’s phenoxyethyl group may prioritize different biological targets (e.g., central nervous system vs. microbial enzymes) .

Stereochemical and Substitution Variations

describes stereochemically complex acetamides (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide). The 2,6-dimethylphenoxy substitution in these compounds contrasts with the 3,5-dimethyl substitution in the target compound. Ortho-substituents (2,6-) may induce steric hindrance, while meta-substituents (3,5-) could favor π-π stacking or hydrogen bonding.

Table 2: Substituent Effects on Phenoxy-Containing Compounds
Compound Type Phenoxy Substitution Key Functional Groups Proposed Application
Target Compound 3,5-Dimethyl 3-Phenylpropanamide Anticonvulsant (inferred)
Triaziflam () 3,5-Dimethyl Triazine, fluoroalkyl Herbicide
Analogs 2,6-Dimethyl Peptide-like backbone Antimicrobial/Enzyme inhibition

Research Implications and Gaps

The structural comparisons underscore the following:

  • Lipophilicity vs. Solubility: The 3,5-dimethylphenoxy group may enhance lipid solubility but could necessitate formulation adjustments for bioavailability.
  • Substituent Positioning: Meta-substituted phenoxy groups (3,5-) vs. ortho-substituted (2,6-) lead to divergent biological activities.
  • Application Spectrum : Similar scaffolds are leveraged in both pharmaceuticals (anticonsulvants) and agrochemicals, emphasizing the role of ancillary functional groups.

Further studies on the target compound should prioritize in vitro receptor binding assays and toxicity profiling to validate inferred activities from structural analogs.

Biological Activity

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H25NO2
  • Molecular Weight : 297.41 g/mol

This compound features a phenoxy group and a phenyl group, which are significant in its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological responses.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Colon Cancer Cell Growth

A study conducted on human colon cancer cells (HCT116) revealed that treatment with this compound resulted in:

  • Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • Cell Cycle Arrest : The compound caused G1 phase arrest, preventing further progression of the cell cycle.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Antioxidant Effects : A study showed that the compound significantly reduced oxidative stress markers in treated cells.
  • Synergistic Effects with Other Agents : When combined with conventional chemotherapeutics, it enhanced the efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the phenoxyethylamine intermediate via nucleophilic substitution of 3,5-dimethylphenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .
  • Step 2 : Couple the intermediate with 3-phenylpropanoyl chloride using a coupling agent (e.g., HATU or DCC) in dichloromethane or THF. Triethylamine is often added to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the dimethylphenoxy group (δ 6.6–7.0 ppm for aromatic protons) and amide protons (δ 6.0–7.5 ppm) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 326.4 g/mol based on C₁₉H₂₃NO₂).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Toxicity : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Avoid skin contact and aerosol formation .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Strategies :

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting assay results .
  • Isomer Separation : If stereoisomers are present, employ chiral chromatography (e.g., Chiralpak® OD) to isolate active enantiomers .
  • Assay Variability : Standardize cell-based assays (e.g., kinase inhibition) by controlling cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .

Q. What mechanisms underlie the compound’s stability under varying experimental conditions?

  • Findings :

  • Thermal Stability : Decomposes above 150°C, releasing toxic fumes (e.g., NOₓ, CO). Avoid high-temperature reactions without inert atmospheres .
  • pH Sensitivity : Degrades in strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological studies .
  • Light Sensitivity : No direct data, but structurally similar amides show photodegradation; store in amber vials .

Q. How can reaction yields be improved when electron-donating groups (e.g., 3,5-dimethylphenoxy) hinder amide bond formation?

  • Optimization :

  • Activating Agents : Use HATU or EDCI instead of DCC for sterically hindered substrates .
  • Solvent Effects : Switch to DMF or DMA to enhance solubility of aromatic intermediates .
  • Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 minutes at 100°C vs. 24 hours reflux) .

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